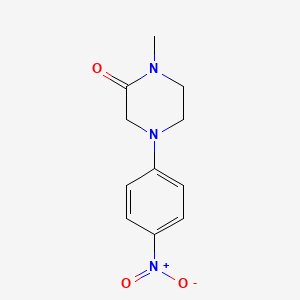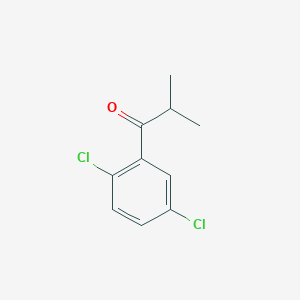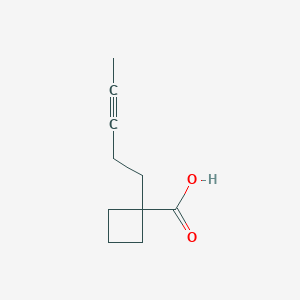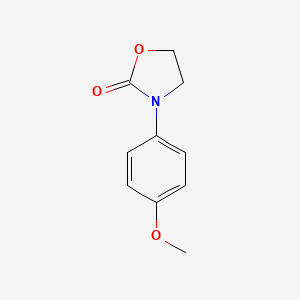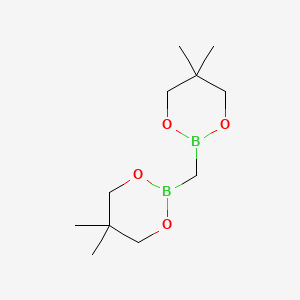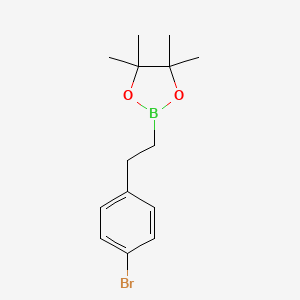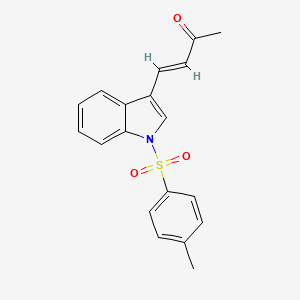
Phenyl P-methyl-N-propan-2-ylphosphonamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl P-methyl-N-propan-2-ylphosphonamidate is a chemical compound that belongs to the class of phosphonamidates These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl P-methyl-N-propan-2-ylphosphonamidate typically involves the reaction of a phenyl phosphonic dichloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Reaction of Phenyl Phosphonic Dichloride with Amine:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl P-methyl-N-propan-2-ylphosphonamidate can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonamidate to phosphine derivatives.
Substitution: The amide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out in an aqueous or organic solvent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is performed in an inert solvent like tetrahydrofuran.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used. The reaction conditions vary depending on the nucleophile and desired product.
Major Products Formed
Oxidation: Phosphonic acid derivatives
Reduction: Phosphine derivatives
Substitution: Various substituted phosphonamidates
Applications De Recherche Scientifique
Phenyl P-methyl-N-propan-2-ylphosphonamidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Phenyl P-methyl-N-propan-2-ylphosphonamidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: A related compound with a phenyl group and a ketone functional group.
2-Phenyl-2-propanol: An alcohol derivative with a phenyl group.
Phenylpropanolamine: A sympathomimetic agent with a phenyl group and an amine functional group.
Uniqueness
Phenyl P-methyl-N-propan-2-ylphosphonamidate is unique due to its phosphonamidate structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
4645-91-4 |
|---|---|
Formule moléculaire |
C10H16NO2P |
Poids moléculaire |
213.21 g/mol |
Nom IUPAC |
N-[methyl(phenoxy)phosphoryl]propan-2-amine |
InChI |
InChI=1S/C10H16NO2P/c1-9(2)11-14(3,12)13-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,11,12) |
Clé InChI |
SQABATPMXGLTAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NP(=O)(C)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


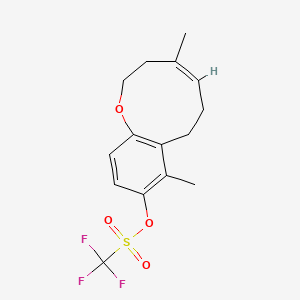

![8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14131976.png)
![2-[1-[8,9-Dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-3-methylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14131980.png)
